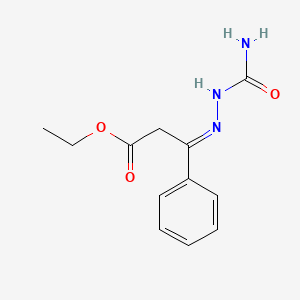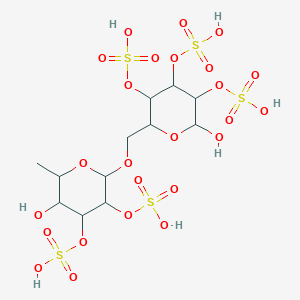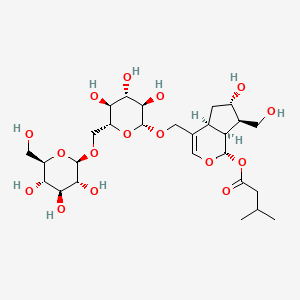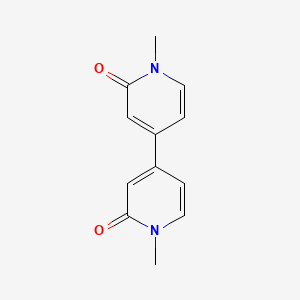
Paraquat dipyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paraquat dipyridone is a metabolite of the herbicide paraquat, which is widely used in agriculture to control weeds. Paraquat is known for its high toxicity to humans and animals, and its use has been restricted or banned in many countries. This compound is formed through the metabolic oxidation of paraquat in the body and is often studied in toxicological research due to its relevance in paraquat poisoning cases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paraquat dipyridone is not typically synthesized for industrial purposes but is rather a metabolic byproduct of paraquat. in laboratory settings, it can be synthesized through controlled oxidation of paraquat using specific reagents and conditions. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions .
Industrial Production Methods
There are no industrial production methods for this compound as it is primarily a metabolite of paraquat. The focus is generally on the production of paraquat itself, which involves the reaction of pyridine with methyl chloride to form 4,4’-bipyridyl, followed by quaternization with methyl sulfate to produce paraquat .
Chemical Reactions Analysis
Types of Reactions
Paraquat dipyridone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, paraquat.
Substitution: Substitution reactions can occur at the nitrogen atoms of the bipyridyl ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Sulfuric acid, hydrochloric acid
Major Products Formed
The major products formed from the reactions of this compound include further oxidized derivatives and reduced forms of paraquat .
Scientific Research Applications
Paraquat dipyridone is primarily studied in the context of toxicology and environmental science. Its applications include:
Toxicological Research: Understanding the metabolic pathways and toxic effects of paraquat poisoning.
Environmental Studies: Investigating the degradation and persistence of paraquat in the environment.
Analytical Chemistry: Developing methods for the detection and quantification of paraquat and its metabolites in biological and environmental samples
Mechanism of Action
Paraquat dipyridone exerts its effects through the generation of reactive oxygen species (ROS) during its metabolic oxidation. These ROS cause oxidative stress, leading to cellular damage and apoptosis. The primary molecular targets include cellular membranes, proteins, and DNA. The pathways involved in its mechanism of action include the electron transport chain and the NADPH oxidase system .
Comparison with Similar Compounds
Similar Compounds
Paraquat: The parent compound, widely used as a herbicide.
Diquat: Another bipyridyl herbicide with similar properties but less toxic to humans.
Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridyl herbicides with varying degrees of usage and toxicity .
Uniqueness
Paraquat dipyridone is unique due to its formation as a specific metabolite of paraquat. Its study is crucial for understanding the toxicological impact of paraquat exposure and developing effective treatment strategies for paraquat poisoning .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-methyl-4-(1-methyl-2-oxopyridin-4-yl)pyridin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-13-5-3-9(7-11(13)15)10-4-6-14(2)12(16)8-10/h3-8H,1-2H3 |
InChI Key |
CTXBFNDTQFDFHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)C2=CC(=O)N(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


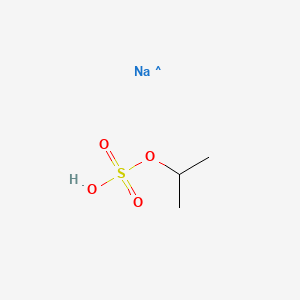
![[(E)-5-[hydroxy-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(hydroxy)amino]pentanoate](/img/structure/B12300823.png)
![3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde](/img/structure/B12300826.png)
![3-amino-N-[6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12300835.png)
![6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside](/img/structure/B12300840.png)
![9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione](/img/structure/B12300848.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
![methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12300861.png)
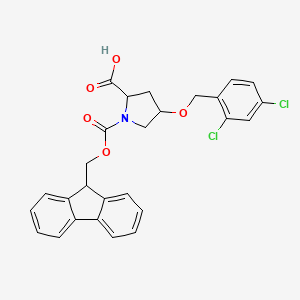
![N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B12300874.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)
